Structural Differentiation: 4-Hydroxypyridin-3-yl vs. Unsubstituted Pyridin-3-yl: Hydrogen-Bond Donor Capacity and Tautomeric State
The 4-hydroxypyridin-3-yl substituent in the target compound introduces a hydrogen-bond donor that is absent in the unsubstituted pyridin-3-yl analog. In the broader context of pyridinyl sulfonyl piperazine LpxH inhibitors, ortho-substituted pyridinyl compounds (such as those with hydroxyl or amino groups adjacent to the sulfonyl linkage) exhibited significantly boosted LpxH inhibition and antibiotic activity over the phenyl series, an effect attributed to enhanced interactions with the F141 residue of the LpxH insertion lid . While direct IC50 data for this Boc-protected intermediate are not publicly available, the structural basis for differentiation is established by crystallographic and QM/MM analyses of closely related pyridinyl sulfonyl piperazine analogs .
| Evidence Dimension | Presence of hydrogen-bond donor adjacent to sulfonyl linkage |
|---|---|
| Target Compound Data | 4-OH group on pyridine (exists in equilibrium with 4-pyridone tautomer); calculated H-bond donor count = 1 |
| Comparator Or Baseline | tert-Butyl 4-(pyridin-3-ylsulfonyl)piperazine-1-carboxylate (unsubstituted); H-bond donor count = 0 |
| Quantified Difference | ΔHBD count = +1; tautomeric 4-pyridone form enables resonance-assisted hydrogen bonding |
| Conditions | Structural comparison based on chemical composition; biological relevance supported by crystallographic data for pyridinyl sulfonyl piperazine LpxH inhibitors (PDB: 9ccx) |
Why This Matters
The additional H-bond donor capacity of the 4-OH group, combined with its 4-pyridone tautomerism, provides a functionally distinct pharmacophoric feature that cannot be replicated by unsubstituted pyridinyl or phenyl sulfonyl analogs, directly influencing target engagement and selectivity.
- [1] Ennis AF, Cochrane CS, Dome PA, et al. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. JACS Au. 2024;4(11):4383–4393. Crystal structure: PDB 9ccx (K. pneumoniae LpxH/JH-LPH-86 complex). View Source
